![molecular formula C20H15N3O3 B2502592 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one CAS No. 1334373-53-3](/img/structure/B2502592.png)
2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one
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Description
2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one, also known as BI-2536, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the family of chromen-4-ones and has been found to have potential applications in cancer treatment.
Scientific Research Applications
- Researchers have explored the potential of this compound as an antitumor agent. Its unique structure, combining a chromenone core with a benzimidazole moiety, offers opportunities for targeted cancer therapy .
- In vitro studies have demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
- The benzimidazole scaffold has been associated with antimicrobial properties. Silver(I) complexes of benzimidazole derivatives were synthesized and screened against bacteria (S. epidermidis, S. aureus) and fungi (C. albicans) .
- A related compound, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl) acetamide, was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strains .
- Imidazole-containing compounds serve as essential synthons in drug development. Researchers have explored various synthetic routes to access derivatives with diverse biological activities .
- Commercially available drugs containing a 1,3-diazole ring, such as clemizole, etonitazene, and omeprazole, highlight the significance of this core structure in pharmaceuticals .
- Imidazole is a fundamental component of natural products like histidine, purine, and histamine. It also plays a role in DNA-based structures .
- Imidazole exhibits both acidic and basic properties due to its amphoteric nature. Its tautomeric forms contribute to its versatility .
- The compound’s broad range of activities includes antibacterial, anti-inflammatory, antiviral, and antioxidant effects .
Antitumor and Anticancer Properties
Antimicrobial Activity
Anti-Tubercular Activity
Drug Development and Synthesis
Biochemical Relevance
Chemical and Biological Properties
properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-16-9-18(26-17-8-4-1-5-13(16)17)20(25)23-10-12(11-23)19-21-14-6-2-3-7-15(14)22-19/h1-9,12H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJSXLIVQVVOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one |
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